2-chloro-N-(2-hydroxypropyl)benzamide
Description
2-Chloro-N-(2-hydroxypropyl)benzamide is a benzamide derivative featuring a chloro substituent at the ortho position of the benzene ring and an N-(2-hydroxypropyl) group. This compound belongs to a broader class of substituted benzamides, which are studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and chemical synthesis intermediates. For example, N-(2-hydroxypropyl)-substituted benzamides often exhibit enhanced solubility due to the hydrophilic hydroxypropyl group, which may improve bioavailability in pharmaceutical contexts .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.661 |
IUPAC Name |
2-chloro-N-(2-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11/h2-5,7,13H,6H2,1H3,(H,12,14) |
InChI Key |
RHEOTAFAFSOGOT-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-N-(2-hydroxypropyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Findings from Comparative Analysis:
Structural Impact on Solubility: The hydroxypropyl group in 2-chloro-N-(2-hydroxypropyl)benzamide and its thiadiazole analog () likely improves water solubility compared to non-polar substituents (e.g., isopropyl in ). This property is critical for drug formulation .
In contrast, nitro or fluorinated derivatives () are linked to pesticidal or antimicrobial activity .
Safety and Handling :
- Compounds with reactive functional groups (e.g., formyl in ) require stringent safety measures, whereas hydroxypropyl derivatives may pose lower toxicity risks .
Commercial and Research Relevance :
- Simpler derivatives like 2-chloro-N-isopropylbenzamide () have been phased out commercially, while complex analogs () remain under active investigation for niche applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
